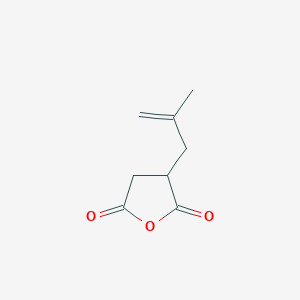
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as FTFE and is synthesized using specific methods to ensure its purity and effectiveness. In
Applications De Recherche Scientifique
FTFE has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of FTFE is in the field of organic electronics. FTFE has been shown to have excellent electron-transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Mécanisme D'action
The mechanism of action of FTFE is not fully understood, but it is believed to be related to its electron-transport properties. FTFE has been shown to have a high electron affinity, which allows it to efficiently transport electrons in organic electronic devices. Additionally, FTFE has been shown to have a low reorganization energy, which allows it to efficiently transfer charges across interfaces.
Effets Biochimiques Et Physiologiques
FTFE has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that FTFE may have antioxidant properties, which could make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FTFE is its excellent electron-transport properties, which make it a promising material for use in organic electronic devices. Additionally, FTFE is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of FTFE is its high cost, which may limit its use in some research applications.
Orientations Futures
For FTFE research include the development of new synthesis methods, further studies on its mechanism of action, and exploration of its potential use in other fields.
Méthodes De Synthèse
FTFE is synthesized using a specific method that involves the reaction of 3-furoic acid with ethyl trifluoroacetate in the presence of a catalyst. The resulting product is purified through a series of steps to ensure its purity and effectiveness. This synthesis method has been optimized to produce FTFE in high yields and with high purity.
Propriétés
Numéro CAS |
17515-79-6 |
|---|---|
Nom du produit |
3-Furoic acid, 5-formyl-2-trifluoromethyl-, ethyl ester |
Formule moléculaire |
C9H7F3O4 |
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clé InChI |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Autres numéros CAS |
17515-79-6 |
Synonymes |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



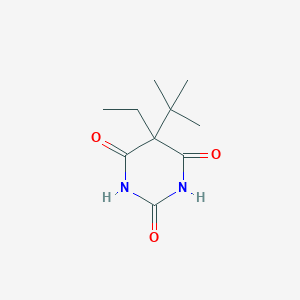
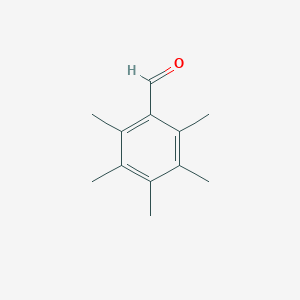

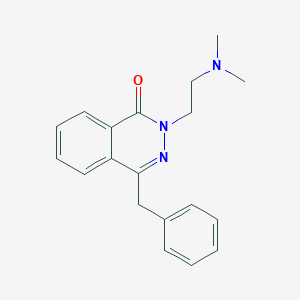
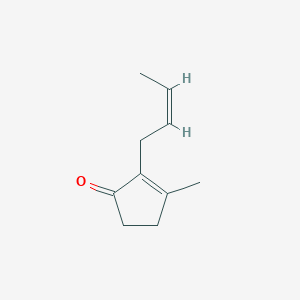
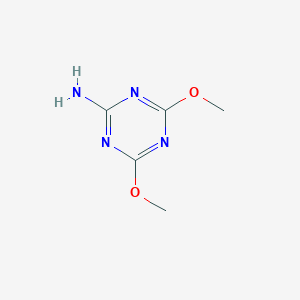

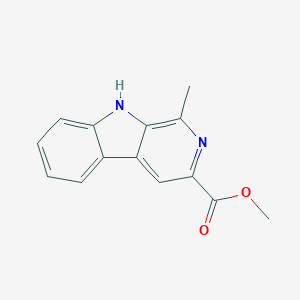
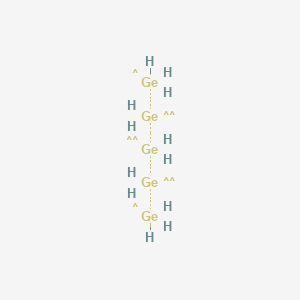
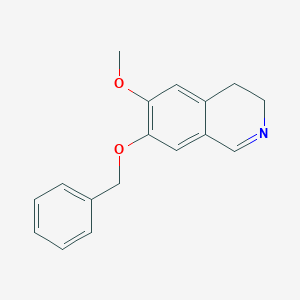
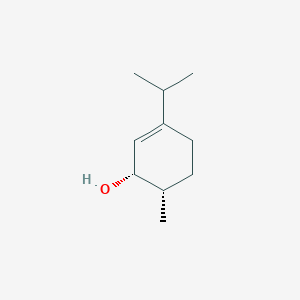
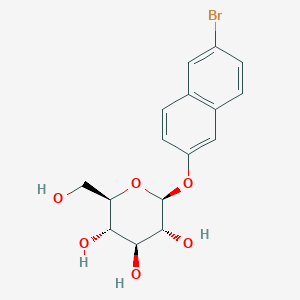
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
